

2-Bromobenzoylacetonitrile: A Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery

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Compound of Interest

Compound Name: 2-Bromobenzoylacetonitrile

Cat. No.: B1278727

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromobenzoylacetonitrile, also known as 3-(2-bromophenyl)-3-oxopropanenitrile, is a highly functionalized β -ketonitrile that serves as a pivotal building block in modern synthetic organic chemistry. Its unique structure, featuring a reactive β -ketonitrile moiety and a synthetically versatile brominated aromatic ring, makes it an invaluable precursor for the construction of a wide array of complex heterocyclic systems. These heterocyclic scaffolds are central to the development of new therapeutic agents, as they form the core of numerous biologically active molecules. This guide provides a comprehensive overview of the synthesis of **2-Bromobenzoylacetonitrile** and its application as a chemical intermediate in the preparation of key heterocyclic families relevant to drug development.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **2-Bromobenzoylacetonitrile** are critical for its identification, handling, and use in synthesis. The data is summarized in the tables below.

Table 1: Physicochemical Properties

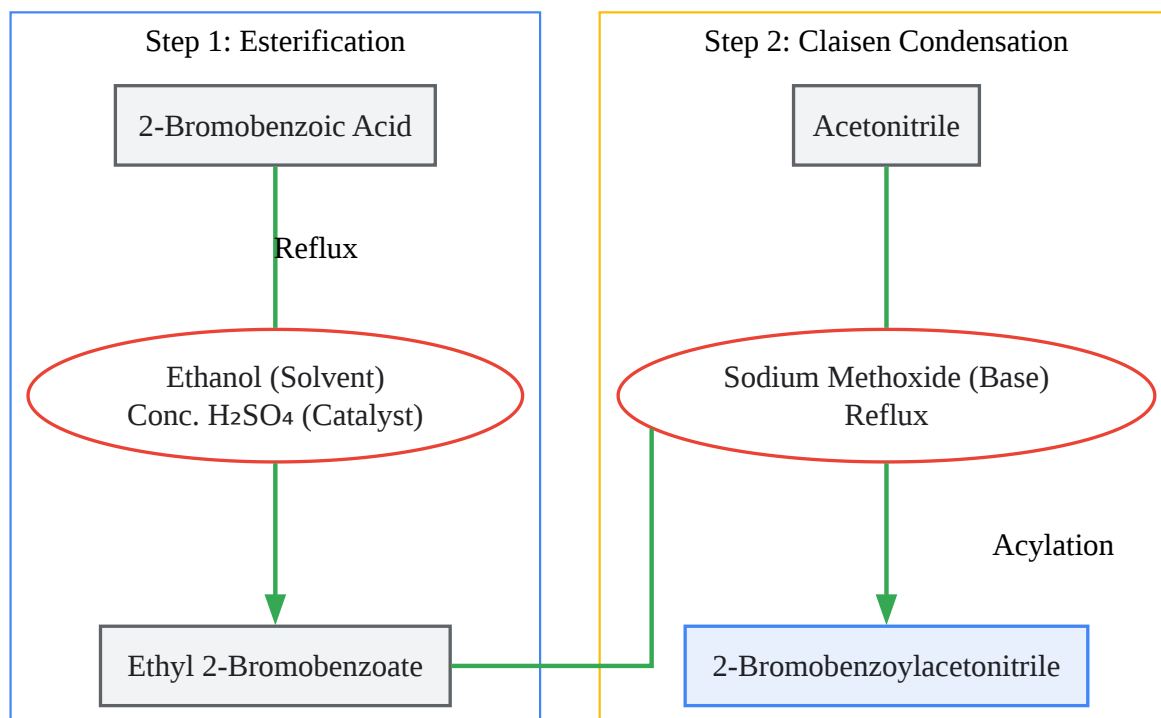
Property	Value	Reference
CAS Number	53882-80-7	[1] [2]
Molecular Formula	C ₉ H ₆ BrNO	[1]
Molecular Weight	224.06 g/mol	[1]
Synonyms	3-(2-bromophenyl)-3-oxopropanenitrile	[1]
Purity	≥97% (Commercially available)	[1]
InChI Code	1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2	[1]
InChI Key	KETIGQNBJUHYCA-UHFFFAOYSA-N	[1]

Table 2: Spectroscopic Data (Predicted and Experimental)

Spectrum Type	Key Peaks / Shifts (δ in ppm)	Comments
^1H NMR	δ 7.91 (d, 2H), 7.66 (t, 1H), 7.52 (t, 2H), 4.10 (s, 2H)	Data for the analogous 3-oxo-3-phenylpropanenitrile in CDCl_3 . The aromatic region for the 2-bromo derivative is expected to show a more complex multiplet pattern.[3]
^{13}C NMR	~ 185 (C=O), ~ 135 -125 (Ar-C), ~ 122 (Ar-C-Br), 115 (CN), ~ 30 (CH_2)	Predicted values based on typical shifts for β -ketonitriles and brominated aromatics. Carbonyl carbons appear at the low-field end (160-220 δ), while sp^2 carbons are in the 110-160 δ range and sp^3 carbons are around 0-90 δ . [4][5][6]
IR Spectroscopy	$\sim 2260\text{ cm}^{-1}$ (C \equiv N stretch), $\sim 1690\text{ cm}^{-1}$ (C=O stretch, ketone), $\sim 1590\text{ cm}^{-1}$ (C=C stretch, aromatic)	Predicted characteristic stretching frequencies for the nitrile and carbonyl groups.

Synthesis of 2-Bromobenzoylacetonitrile

The most common and efficient method for the synthesis of β -ketonitriles is the Claisen condensation between an ester and acetonitrile. For **2-Bromobenzoylacetonitrile**, this involves a two-step process starting from 2-bromobenzoic acid.



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Synthesis workflow for **2-Bromobenzoylacetonitrile**.

Experimental Protocol 1: Synthesis of Ethyl 2-Bromobenzoate

This procedure details the Fischer esterification of 2-bromobenzoic acid.

- Dissolve 2-bromobenzoic acid (24.87 mmol, 1.0 eq) in 100 mL of anhydrous ethanol.
- Slowly add concentrated sulfuric acid (5 mL) to the solution as a catalyst.
- Heat the mixture to reflux and maintain with continuous stirring for 24 hours.
- After cooling to room temperature, remove the bulk of the ethanol via rotary evaporation.

- Transfer the residue to a separatory funnel, wash with deionized water, and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify by silica gel column chromatography (eluent: 10:1 petroleum ether/ethyl acetate) to afford ethyl 2-bromobenzoate.
 - Expected Yield: ~86%^[7]

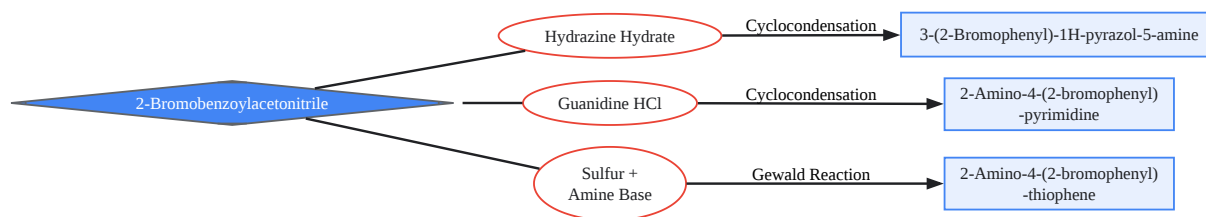
Experimental Protocol 2: Synthesis of 2-Bromobenzoylacetonitrile

This protocol is adapted from a standard procedure for Claisen condensation to form β -ketonitriles.^[3]

- Prepare a mixture of ethyl 2-bromobenzoate (1.0 eq) and sodium methoxide (1.7 eq) in anhydrous acetonitrile.
- Heat the mixture to reflux for 3 hours. A white precipitate may form.
- Cool the reaction to room temperature, filter the precipitate, and redissolve it in water.
- Acidify the aqueous solution with 2 M HCl.
- Extract the mixture with dichloromethane (2 x volume).
- Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify by flash chromatography (eluent: 3:1 petroleum ether/ethyl acetate) to provide pure **2-Bromobenzoylacetonitrile**.
 - Expected Yield: 50-65% (based on analogous reactions)^[3]

Applications in Heterocyclic Synthesis

2-Bromobenzoylacetonitrile is an ideal C-C-C synthon for constructing five- and six-membered heterocycles through condensation reactions with various N-C-N or N-N binucleophiles.



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Versatility of **2-Bromobenzoylacetonitrile** in synthesis.

Synthesis of Aminopyrazoles

The reaction with hydrazine hydrate provides a direct route to 3-aryl-5-aminopyrazoles, a scaffold found in many kinase inhibitors and other pharmacologically active agents.

This is a general procedure for the cyclocondensation of a β -ketonitrile with hydrazine.

- Dissolve **2-Bromobenzoylacetonitrile** (1.0 eq) in absolute ethanol.
- Add hydrazine hydrate (1.2 eq) to the solution.
- Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and allow it to stand.
- Collect the resulting precipitate by filtration, wash with cold methanol and petroleum ether, and dry.

- If necessary, recrystallize the product from a suitable solvent like diluted acetic acid or ethanol/water.
 - Expected Yield: 60-75% (based on analogous reactions)[8]

Synthesis of Aminopyrimidines

Condensation with guanidine is a classical and effective method for constructing the 2-aminopyrimidine core, which is a privileged structure in medicinal chemistry, present in drugs such as Imatinib and Rosuvastatin.

This protocol describes a three-component reaction which can be adapted for the synthesis from a pre-formed β -ketonitrile.

- Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
- To this solution, add guanidine hydrochloride (1.1 eq) and stir for 15 minutes.
- Add **2-Bromobenzoylacetonitrile** (1.0 eq) to the mixture.
- Heat the reaction mixture at reflux for 6-8 hours.
- Cool the mixture and pour it into ice-cold water.
- Neutralize the solution with dilute HCl to precipitate the product.
- Filter the solid, wash thoroughly with water, and dry.
- Recrystallize from ethanol or another suitable solvent to obtain the pure aminopyrimidine derivative.
 - Expected Yield: 50-70% (based on analogous reactions)[9][10]

Synthesis of Aminothiophenes via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes. **2-Bromobenzoylacetonitrile** can serve as the active methylene component

in this transformation.

This is a general procedure for the Gewald aminothiophene synthesis.^{[11][12]}

- In a round-bottom flask, suspend elemental sulfur (1.1 eq) in ethanol.
- Add **2-Bromobenzoylacetonitrile** (1.0 eq) to the suspension.
- Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq).
- Heat the mixture to 50-60 °C and stir for 2-3 hours. The reaction is often exothermic.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and pour it into ice water.
- Collect the precipitated solid by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from ethanol to yield the aminothiophene.
 - Expected Yield: Yields for the Gewald reaction can vary widely but are often in the moderate to good range.

Conclusion

2-Bromobenzoylacetonitrile is a readily accessible and highly versatile chemical intermediate. Its dual reactivity allows for the efficient, one-pot synthesis of diverse and medically relevant heterocyclic cores, including aminopyrazoles, aminopyrimidines, and aminothiophenes. The presence of the bromo-substituent provides an additional handle for further functionalization through cross-coupling reactions, enabling the rapid generation of compound libraries for drug discovery programs. The protocols and data presented in this guide underscore the significant potential of **2-Bromobenzoylacetonitrile** for professionals engaged in synthetic and medicinal chemistry.

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